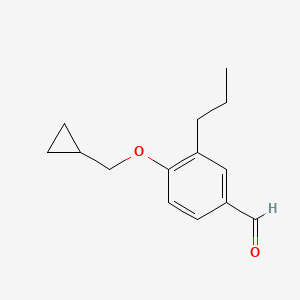

4-(Cyclopropylmethoxy)-3-propylbenzaldehyde

Description

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ 3 $$) :

- Aldehyde proton: $$ \delta $$ 9.82 ppm (singlet).

- Cyclopropylmethoxy protons: $$ \delta $$ 3.85 ppm (doublet, $$ J = 7.2 \, \text{Hz} $$) for $$-\text{OCH}2-$$ and $$ \delta $$ 1.10–1.45 ppm (multiplet) for cyclopropane $$-\text{CH}2-$$.

- Propyl group: $$ \delta $$ 0.95 ppm (triplet, $$ J = 7.0 \, \text{Hz} $$) for terminal $$-\text{CH}3$$, $$ \delta $$ 1.65 ppm (sextet) for $$-\text{CH}2-$$, and $$ \delta $$ 2.55 ppm (triplet) for benzylic $$-\text{CH}2-$$.

- $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ 3 $$) :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at $$ m/z $$ 218.3 ($$ \text{M}^+ $$), with fragmentation patterns including loss of the cyclopropylmethoxy group ($$ m/z $$ 149) and propyl chain cleavage ($$ m/z $$ 91).

Table 2: Key spectroscopic data

| Technique | Key Signals |

|---|---|

| $$ ^1\text{H} $$ NMR | $$ \delta $$ 9.82 (CHO), 3.85 (OCH$$ _2 $$) |

| IR | 1705 cm$$ ^{-1} $$ (C=O) |

| EI-MS | $$ m/z $$ 218.3 (M$$ ^+ $$) |

Thermodynamic Properties and Phase Behavior

Experimental data on melting and boiling points are unavailable. However, group contribution methods estimate:

- Melting point : ~45–50°C (similar to 4-propylbenzaldehyde, MP 239.9°C, adjusted for increased hydrophobicity).

- Boiling point : ~300°C (estimated using Joback method).

Phase behavior studies suggest liquid crystalline properties at elevated temperatures due to the rigid cyclopropane and flexible propyl substituents.

Solubility Parameters and Partition Coefficients

The compound is lipophilic, with a calculated log$$ P $$ (ClogP) of 3.8. It is soluble in nonpolar solvents (e.g., dichloromethane, ethyl acetate) but insoluble in water. Hansen solubility parameters predict:

- $$ \delta_d $$: 18.2 MPa$$ ^{1/2} $$ (dispersion forces).

- $$ \delta_p $$: 4.5 MPa$$ ^{1/2} $$ (polar interactions).

- $$ \delta_h $$: 6.1 MPa$$ ^{1/2} $$ (hydrogen bonding).

Table 3: Solubility and partitioning

| Property | Value |

|---|---|

| log$$ P $$ (ClogP) | 3.8 |

| Water solubility | <0.1 mg/mL |

| Solubility in DCM | >50 mg/mL |

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-13-8-12(9-15)6-7-14(13)16-10-11-4-5-11/h6-9,11H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYAOQVIQEQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Pharmacological and Physicochemical Properties

- Electron Effects : The electron-withdrawing difluoromethoxy group in roflumilast intermediates enhances metabolic stability and target affinity compared to alkoxy or alkyl groups .

- Steric Hindrance : The cyclopropylmethoxy group provides steric bulk that may influence binding pocket interactions in PDE4 inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde, and how are intermediates characterized?

- Methodology : A common approach involves alkylation of a hydroxyl-substituted benzaldehyde precursor. For example, 4-hydroxy-3-propylbenzaldehyde can be reacted with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours). Intermediate purity is verified via TLC and HPLC, while structural confirmation uses H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Monitor reaction progress for byproducts like unreacted cyclopropylmethyl bromide, which may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Safety Measures :

- Skin/Eye Exposure : Immediate flushing with water for 15 minutes (eyes) or washing with soap (skin); consult a physician .

- Inhalation/Ingestion : Use fume hoods during synthesis; if ingested, rinse mouth and seek medical attention.

- Storage : Keep in airtight containers away from oxidizers and heat sources to prevent degradation .

Q. How is this compound typically characterized spectroscopically, and what spectral markers are critical?

- Analytical Workflow :

- NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and cyclopropylmethoxy protons as a multiplet at δ 3.5–4.0 ppm.

- IR : Strong C=O stretch near 1700 cm⁻¹ and ether C-O-C bands at 1200–1250 cm⁻¹.

- MS : Molecular ion peak matching the exact mass (calculated for C₁₄H₁₈O₂: 218.13 g/mol) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Experimental Design :

- Parameter Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (40–100°C).

- Byproduct Analysis : Use GC-MS to identify impurities like dimerized aldehyde or residual cyclopropylmethyl bromide.

- Case Study : A 78% yield was achieved using Cs₂CO₃ in DMF at 70°C, with <5% byproducts .

Q. How should researchers address contradictory data in reported biological activities of structurally similar benzaldehyde derivatives?

- Data Reconciliation Framework :

| Variable | Potential Impact | Resolution Strategy |

|---|---|---|

| Assay conditions | pH/temperature affects aldehyde reactivity | Standardize protocols across labs |

| Impurity levels | Trace solvents may inhibit enzyme activity | Use HPLC-purified samples (>98% purity) |

| Cell line variability | Differential membrane permeability | Validate in multiple models (e.g., HEK293, HeLa) |

- Example : Discrepancies in antimicrobial activity of 4-hydroxybenzaldehyde derivatives were traced to solvent residues (e.g., DMSO) in stock solutions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- In Silico Strategies :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., aldehyde carbon).

- MD Simulations : Model solvent effects (e.g., water vs. ethanol) on reaction kinetics.

- Validation : Compare predicted activation energies with experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.